

3-Bromo-benzamidine CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-benzamidine

Cat. No.: B1598420

[Get Quote](#)

An In-depth Technical Guide to 3-Bromobenzamidine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 3-Bromobenzamidine, a versatile chemical intermediate with significant applications in medicinal chemistry and pharmaceutical development. Primarily available and utilized as its hydrochloride salt for improved stability and solubility, this document will explore its fundamental properties, synthesis, reactivity, and critical role in the design of novel therapeutic agents.

Core Compound Identification and Properties

3-Bromobenzamidine is an aromatic compound featuring a bromine substituent at the meta-position of a benzamidine scaffold. The hydrochloride salt is the most common commercial form.

Table 1: Chemical Identifiers and Properties of 3-Bromobenzamidine Hydrochloride

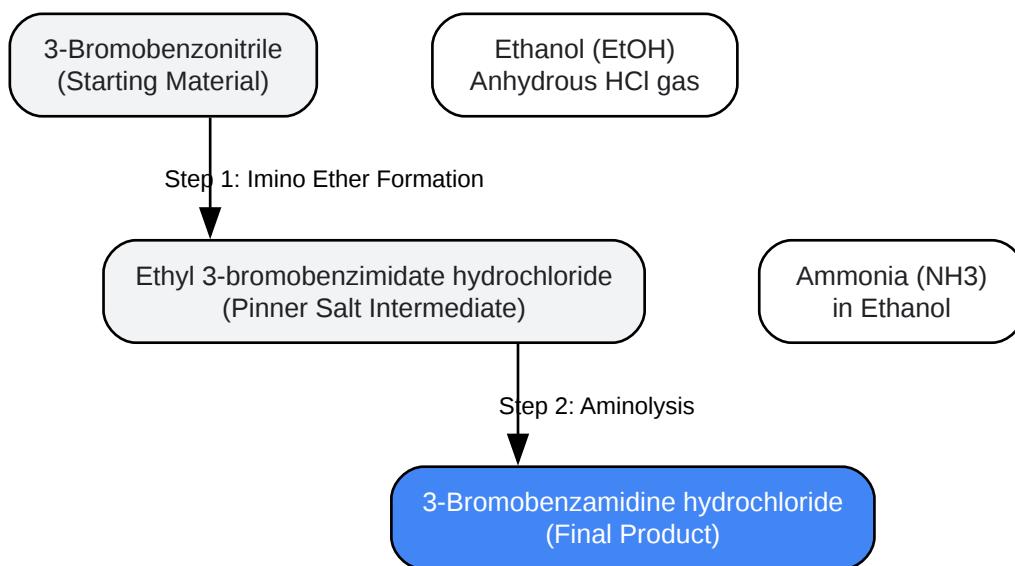
Property	Value	Source(s)
CAS Number	16796-52-4	[1] [2] [3] [4] [5]
Molecular Formula	$C_7H_7BrN_2 \cdot HCl$ (or $C_7H_8BrClN_2$)	[1] [2] [4]
Molecular Weight	235.51 g/mol	[1] [2] [4]
IUPAC Name	3-bromobenzene-1-carboximidamide hydrochloride	[2]
Synonyms	3-Bromobenzene-1-carboximidamide hydrochloride	[2]
Appearance	White to light yellow solid/powder	[1] [4]
Purity	$\geq 95\%$ (HPLC) to 97% (Min, HPLC)	[1] [4]
Melting Point	129-131°C	[2]
Storage	Store at 0-8°C or in a dry, well-ventilated place	[1] [6]

Scientific Rationale and Significance

The scientific value of 3-Bromobenzamidine stems from two key structural features: the amidine group and the bromine atom.

- The Amidine Moiety: The benzamidine group, $C_6H_5C(NH)NH_2$, is a well-established pharmacophore.[\[7\]](#) It is a strong basic group and can act as a bioisostere for guanidine. Its ability to form critical hydrogen bonds allows it to function as a potent reversible and competitive inhibitor of serine proteases like trypsin.[\[1\]](#)[\[7\]](#) This inhibitory action is central to its application in developing treatments for diseases where protease activity is dysregulated, such as inflammation and cancer.[\[1\]](#)
- The Bromo Substituent: The bromine atom at the meta-position serves as a versatile synthetic "handle." It is an excellent leaving group in palladium-catalyzed cross-coupling

reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[8][9] This reactivity allows medicinal chemists to readily introduce a wide variety of molecular fragments, enabling the construction of complex and diverse compound libraries for structure-activity relationship (SAR) studies.[9][10]

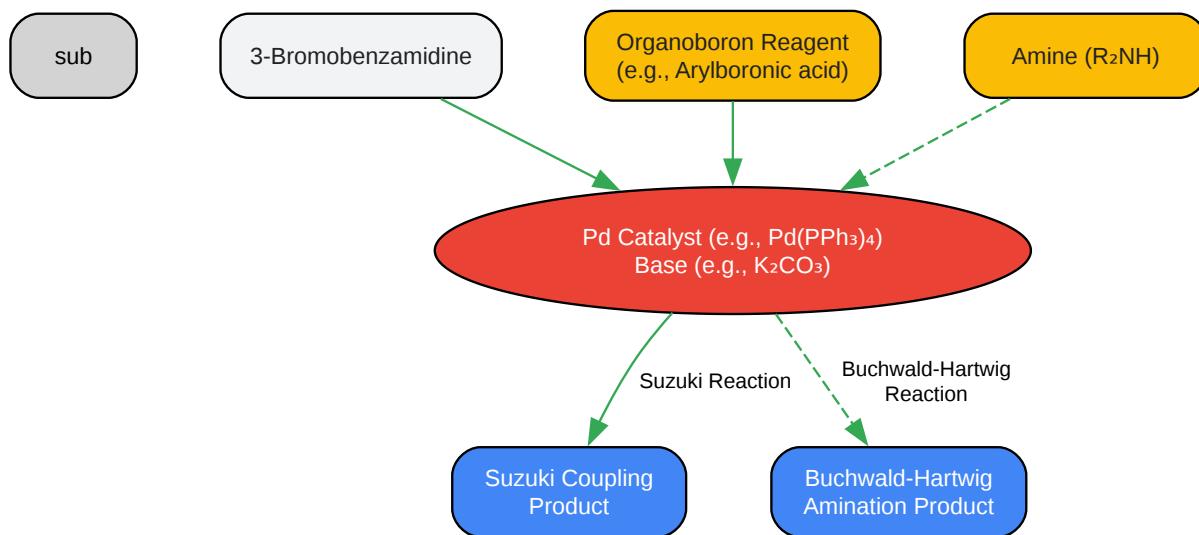

This dual functionality makes 3-Bromobenzamidine a highly valuable starting material in drug discovery programs.[8][9]

Synthesis and Chemical Reactivity

While specific, detailed synthesis protocols for 3-Bromobenzamidine are not extensively published in readily available literature, the pathway can be logically inferred from standard organic chemistry principles. A common and efficient method to synthesize amidines is the Pinner reaction, starting from a nitrile.

Logical Synthesis Workflow: Pinner Reaction

The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (like HCl) to form an imino ether salt (Pinner salt). Subsequent treatment of this intermediate with ammonia affords the corresponding amidine.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis of 3-Bromobenzamidine HCl via the Pinner reaction.

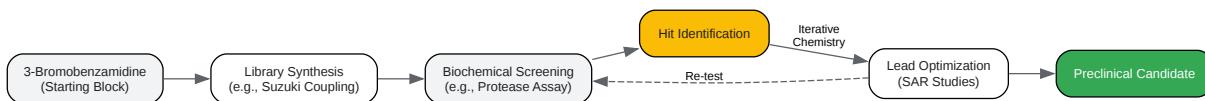
Key Reactivity: Palladium-Catalyzed Cross-Coupling

The true synthetic power of 3-Bromobenzamidine lies in the reactivity of its bromine atom. It is an ideal substrate for creating new carbon-carbon and carbon-nitrogen bonds, which is a cornerstone of modern medicinal chemistry.

[Click to download full resolution via product page](#)

Caption: Key cross-coupling reactions utilizing 3-Bromobenzamidine as a substrate.

Applications in Research and Drug Development


3-Bromobenzamidine hydrochloride is a valuable tool and building block across several research domains.

- **Enzyme Inhibition Studies:** As a potent serine protease inhibitor, it is used in biochemical assays to study enzyme kinetics and function, and to validate new biological targets.^[1]
- **Cancer and Inflammation Research:** Its role as a protease inhibitor makes it a starting point for developing therapeutic agents for cancer and inflammatory diseases, where proteases are often overexpressed.^[1]

- Fragment-Based Drug Design (FBDD): The molecule serves as an excellent fragment for screening against protein targets. The bromine atom provides a vector for synthetic elaboration once a binding hit is identified.
- Intermediate for Bioactive Molecules: It is a key intermediate for synthesizing more complex molecules, including kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors, which are important classes of anti-cancer drugs.[8]
- Antimicrobial Research: The benzamide scaffold is present in many antimicrobial agents, and 3-Bromobenzamidine provides a platform for synthesizing novel derivatives to combat pathogens.[8][10]

General Workflow in a Drug Discovery Cascade

The journey from a starting block like 3-Bromobenzamidine to a drug candidate involves a multi-step, iterative process.

[Click to download full resolution via product page](#)

Caption: Role of 3-Bromobenzamidine in a typical drug discovery workflow.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of an aryl bromide (like 3-Bromobenzamidine) with a boronic acid. This procedure is foundational for building molecular complexity from the 3-Bromobenzamidine core.

Objective: To synthesize a 3-arylbenzamidine derivative.

Materials:

- 3-Bromobenzamidine hydrochloride
- Arylboronic acid (1.1 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 equivalents)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 3.0 equivalents)
- Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
- Reaction vessel (e.g., Schlenk tube or microwave vial)
- Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

- Vessel Preparation: Add 3-Bromobenzamidine HCl, the arylboronic acid, and the base to a dry reaction vessel equipped with a magnetic stir bar.
- Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen, which can deactivate the catalyst.
- Reagent Addition: Under the inert atmosphere, add the palladium catalyst followed by the anhydrous solvent via syringe.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously for the required time (2-24 hours).
- Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
- Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove inorganic salts.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired 3-arylbenzamidine product.

Safety and Handling

While a specific safety data sheet (SDS) for 3-Bromobenzamidine is not detailed in the search results, handling procedures can be inferred from the closely related compound, 3-Bromobenzamide, and general laboratory safety practices.

Table 2: Hazard and Safety Information

Category	Information	Source(s)
Hazard Class	Likely classified as Acute Toxicity (Oral), Skin Irritant, Eye Irritant.	[11]
Pictograms	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Personal Protective Equipment (PPE)	Wear safety glasses with side-shields, protective gloves, and a lab coat.	[6]
Handling	Avoid dust formation. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Use in a well-ventilated area.	[6]
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place. Recommended storage at 0-8°C.	[1][6]
First Aid (Eyes)	Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.	[6]
First Aid (Skin)	Wash off immediately with plenty of water for at least 15 minutes.	[6]

This safety information is based on related compounds and should be supplemented by consulting the specific SDS from the supplier before use.

Conclusion

3-Bromobenzamidine hydrochloride is a strategically important molecule for chemical and pharmaceutical research. Its inherent properties as a serine protease inhibitor, combined with the synthetic versatility afforded by its bromo-substituent, make it an indispensable tool for medicinal chemists. From fundamental biochemical research to the synthesis of complex anti-cancer agents, 3-Bromobenzamidine continues to be a key player in the quest for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. labsolu.ca [labsolu.ca]
- 4. capotchem.com [capotchem.com]
- 5. 3-Bromobenzamidine hydrochloride | 16796-52-4 [chemicalbook.com]
- 6. fishersci.pt [fishersci.pt]
- 7. Benzamidine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buy 3-Bromobenzamide | 22726-00-7 [smolecule.com]
- 11. 4-Bromobenzamide | C7H6BrNO | CID 69683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Bromo-benzamidine CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1598420#3-bromo-benzamidine-cas-number-and-properties\]](https://www.benchchem.com/product/b1598420#3-bromo-benzamidine-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com